Glycyl-D-alanyl-N-[(2-iodophenyl)methyl]-L-phenylalaninamide
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Overview
Description
Glycyl-D-alanyl-N-[(2-iodophenyl)methyl]-L-phenylalaninamide is a complex chemical compound known for its unique structure and properties. It is a dipeptide derivative that combines glycine, alanine, and phenylalanine with an iodophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-D-alanyl-N-[(2-iodophenyl)methyl]-L-phenylalaninamide typically involves the coupling of protected amino acids followed by deprotection steps. The process begins with the protection of the amino and carboxyl groups of glycine, D-alanine, and L-phenylalanine. These protected amino acids are then coupled using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM). The iodophenyl group is introduced through an iodination reaction using iodine and a suitable oxidizing agent .
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers that allow for precise control over reaction conditions and yield. The use of solid-phase peptide synthesis (SPPS) techniques can enhance the efficiency and scalability of production. Purification is typically achieved through high-performance liquid chromatography (HPLC) to ensure the desired purity and quality .
Chemical Reactions Analysis
Types of Reactions
Glycyl-D-alanyl-N-[(2-iodophenyl)methyl]-L-phenylalaninamide can undergo various chemical reactions, including:
Oxidation: The iodophenyl group can be oxidized to form iodinated derivatives.
Reduction: Reduction reactions can target the peptide bonds or the iodophenyl group.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the iodophenyl group can yield iodinated phenyl derivatives, while reduction can lead to deiodinated or partially reduced products .
Scientific Research Applications
Glycyl-D-alanyl-N-[(2-iodophenyl)methyl]-L-phenylalaninamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying peptide chemistry.
Biology: Investigated for its potential role in protein-protein interactions and enzyme inhibition.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of novel materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Glycyl-D-alanyl-N-[(2-iodophenyl)methyl]-L-phenylalaninamide involves its interaction with specific molecular targets. The iodophenyl group can facilitate binding to hydrophobic pockets in proteins, while the peptide backbone can mimic natural substrates or inhibitors. This compound may inhibit enzyme activity by occupying the active site or by inducing conformational changes in the target protein .
Comparison with Similar Compounds
Similar Compounds
- Glycyl-L-alanyl-N-[(2-iodophenyl)methyl]-L-phenylalaninamide
- Glycyl-D-alanyl-N-[(2-bromophenyl)methyl]-L-phenylalaninamide
- Glycyl-D-alanyl-N-[(2-chlorophenyl)methyl]-L-phenylalaninamide
Uniqueness
Glycyl-D-alanyl-N-[(2-iodophenyl)methyl]-L-phenylalaninamide is unique due to the presence of the iodophenyl group, which imparts distinct chemical reactivity and binding properties. This makes it particularly useful in applications requiring specific interactions with proteins or other biomolecules .
Properties
CAS No. |
824406-66-8 |
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Molecular Formula |
C21H25IN4O3 |
Molecular Weight |
508.4 g/mol |
IUPAC Name |
(2S)-2-[[(2R)-2-[(2-aminoacetyl)amino]propanoyl]amino]-N-[(2-iodophenyl)methyl]-3-phenylpropanamide |
InChI |
InChI=1S/C21H25IN4O3/c1-14(25-19(27)12-23)20(28)26-18(11-15-7-3-2-4-8-15)21(29)24-13-16-9-5-6-10-17(16)22/h2-10,14,18H,11-13,23H2,1H3,(H,24,29)(H,25,27)(H,26,28)/t14-,18+/m1/s1 |
InChI Key |
FRKBVQFHYZJUOQ-KDOFPFPSSA-N |
Isomeric SMILES |
C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC2=CC=CC=C2I)NC(=O)CN |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NCC2=CC=CC=C2I)NC(=O)CN |
Origin of Product |
United States |
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